![molecular formula C8H10N4S2 B1663686 Bis[amino(methylsulfanyl)methylidene]butanedinitrile CAS No. 108923-79-1](/img/structure/B1663686.png)
Bis[amino(methylsulfanyl)methylidene]butanedinitrile
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the alkylation of cyanothioacetamide with benzyl chloride in DMF in the presence of 10% aqueous potassium hydroxide has been shown to afford 2,3-bis[amino(benzylsulfanyl)methylidene]butanedinitrile .Molecular Structure Analysis
The molecule contains a total of 23 bonds, including 13 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 2 double bonds, 2 triple bonds, 2 primary amines (aliphatic), and 2 nitriles .Mechanism of Action
Target of Action
Bis[amino(methylsulfanyl)methylidene]butanedinitrile, also known as U0126 , primarily targets the mitogen-activated protein kinase (MAPK) . MAPKs are crucial for various cellular functions, including cell growth, differentiation, and response to external stress .
Mode of Action
U0126 acts as an inhibitor of MAPK . It binds to the active site of the kinase, preventing the phosphorylation of downstream targets . This inhibition disrupts the MAPK signaling pathway, leading to changes in cellular processes .
Biochemical Pathways
The MAPK pathway is a key signal transduction pathway that transmits signals from the cell surface to the nucleus . By inhibiting MAPK, U0126 affects this pathway, leading to downstream effects such as the inhibition of cell growth and induction of apoptosis .
Result of Action
The inhibition of MAPK by U0126 can lead to various molecular and cellular effects. For instance, it can induce apoptosis, or programmed cell death . It also exhibits anti-cancer properties, making it a potential therapeutic agent for certain types of cancer .
properties
IUPAC Name |
2,3-bis[amino(methylsulfanyl)methylidene]butanedinitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S2/c1-13-7(11)5(3-9)6(4-10)8(12)14-2/h11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQNBMSPTURKGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=C(C#N)C(=C(N)SC)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274472 | |
Record name | Bis[amino(methylsulfanyl)methylidene]butanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[amino(methylsulfanyl)methylidene]butanedinitrile | |
CAS RN |
108923-79-1 | |
Record name | Bis[amino(methylsulfanyl)methylidene]butanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.